N-[(2,4-dimethylphenyl)carbamothioyl]thiophene-2-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-[(2,4-dimethylphenyl)carbamothioyl]thiophene-2-carboxamide is a synthetic compound that belongs to the class of thiophene derivatives. Thiophene is a five-membered heteroaromatic compound containing a sulfur atom.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[(2,4-dimethylphenyl)carbamothioyl]thiophene-2-carboxamide typically involves the condensation of 2,4-dimethylphenyl isothiocyanate with thiophene-2-carboxylic acid. The reaction is carried out in the presence of a base such as triethylamine, which facilitates the formation of the desired product .
Industrial Production Methods
While specific industrial production methods for this compound are not extensively documented, the general approach involves large-scale synthesis using similar condensation reactions. The process may be optimized for yield and purity through the use of advanced techniques such as continuous flow reactors and automated synthesis platforms .
Chemical Reactions Analysis
Types of Reactions
N-[(2,4-dimethylphenyl)carbamothioyl]thiophene-2-carboxamide undergoes various chemical reactions, including:
Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.
Reduction: The compound can be reduced to form thiol derivatives.
Substitution: Electrophilic substitution reactions can occur on the thiophene ring, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Electrophilic reagents like bromine or chlorinating agents are employed under controlled conditions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Thiol derivatives.
Substitution: Halogenated thiophene derivatives.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its antimicrobial and antifungal properties.
Medicine: Explored for its potential as an anti-inflammatory and anticancer agent.
Industry: Utilized in the development of organic semiconductors and corrosion inhibitors.
Mechanism of Action
The mechanism of action of N-[(2,4-dimethylphenyl)carbamothioyl]thiophene-2-carboxamide involves its interaction with specific molecular targets. The compound can bind to enzymes and receptors, modulating their activity. For example, it may inhibit the activity of certain kinases, leading to anti-inflammatory or anticancer effects. The exact pathways and molecular targets can vary depending on the specific application and context .
Comparison with Similar Compounds
Similar Compounds
- N-[ethyl(propan-2-yl)carbamothioyl]thiophene-2-carboxamide
- N-[methyl(phenyl)carbamothioyl]thiophene-2-carboxamide
Uniqueness
N-[(2,4-dimethylphenyl)carbamothioyl]thiophene-2-carboxamide is unique due to the presence of the 2,4-dimethylphenyl group, which imparts specific steric and electronic properties. These properties can influence the compound’s reactivity, biological activity, and overall effectiveness in various applications .
Properties
Molecular Formula |
C14H14N2OS2 |
---|---|
Molecular Weight |
290.4 g/mol |
IUPAC Name |
N-[(2,4-dimethylphenyl)carbamothioyl]thiophene-2-carboxamide |
InChI |
InChI=1S/C14H14N2OS2/c1-9-5-6-11(10(2)8-9)15-14(18)16-13(17)12-4-3-7-19-12/h3-8H,1-2H3,(H2,15,16,17,18) |
InChI Key |
AOOGVQWKVLFDPA-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=C(C=C1)NC(=S)NC(=O)C2=CC=CS2)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.